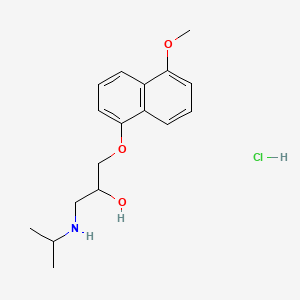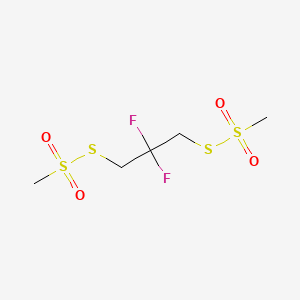
Fenpropimorph-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenpropimorph-d3 is a deuterated analog of fenpropimorph, a morpholine-derived fungicide. It is primarily used in agricultural settings to control fungal diseases in cereal crops such as wheat. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and environmental fate.
Mechanism of Action
Target of Action
Fenpropimorph-d3 primarily targets the sterol biosynthesis pathway in fungi . It has been reported to disrupt eukaryotic sterol biosynthesis pathways, notably by inhibiting fungal Δ14 reductases . It has also been reported to inhibit mammalian sterol biosynthesis by affecting lanosterol demethylation . In addition to its effects on fungi, fenpropimorph is also a very high affinity ligand of the mammalian sigma receptor .
Mode of Action
This compound interacts with its targets by inhibiting key enzymes involved in sterol biosynthesis. This interaction results in the disruption of sterol homeostasis, leading to impaired cell function and growth . It has been suggested that this compound can work in complex with D1 receptor and stimulate cAMP production and even GABA release .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sterol biosynthesis pathway. By inhibiting the enzymes involved in this pathway, this compound disrupts the production of essential sterols, leading to impaired cell function and growth . , but also impacts cell division and growth.
Pharmacokinetics
It’s known that fenpropimorph is a morpholine-derived fungicide used in agriculture, primarily on cereal crops such as wheat . Its solubility in water is 4.3 mg/L at 20 °C , which might influence its bioavailability and distribution.
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of sterol homeostasis, alteration of the lipid composition of the plasma-membrane, and impact on cell division and growth . In Chlamydomonas reinhardtii cells, fenpropimorph rapidly causes high levels of neutral lipids to accumulate .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of adjuvants has been shown to reduce the volatilization of pesticides, including this compound, thereby mitigating environmental contamination . Moreover, this compound’s impact on non-target organisms such as arbuscular mycorrhizal (AM) fungi can be influenced by its concentration .
Biochemical Analysis
Biochemical Properties
Fenpropimorph-d3, like its parent compound, interacts with enzymes involved in sterol biosynthesis. It inhibits fungal Δ14 reductases, which are crucial enzymes in the biosynthesis of ergosterol, a major component of fungal cell membranes . It also affects mammalian sterol biosynthesis by influencing the demethylation of lanosterol .
Cellular Effects
This compound impacts various types of cells and cellular processes. In fungi, it disrupts the biosynthesis of ergosterol, leading to alterations in cell membrane structure and function . In higher plants, it has been reported to inhibit the cycloeucalenol-obtusifoliol isomerase, altering the lipid composition of the plasma membrane and impacting cell division and growth .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific enzymes in the sterol biosynthesis pathway. By inhibiting fungal Δ14 reductases and affecting lanosterol demethylation, it disrupts the normal biosynthesis of sterols, leading to alterations in cell membrane structure and function .
Temporal Effects in Laboratory Settings
Its parent compound, Fenpropimorph, has been shown to slow down the sterol pathway and the development of the arbuscular mycorrhizal fungus Glomus intraradices .
Dosage Effects in Animal Models
Fenpropimorph has been shown to be rapidly and almost completely absorbed, largely distributed, extensively metabolised and without bioaccumulation in the body .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Fenpropimorph, which disrupts the sterol biosynthesis pathway in both fungi and mammals .
Transport and Distribution
Fenpropimorph has been shown to have potential for volatilisation and short-range transport .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound generally involves a series of chemical reactions, including nuclear aromatic substitution, electrophilic substitution, and nucleophilic substitution . The synthesis starts with the introduction of deuterium atoms into the molecular structure, which can be achieved through various deuteration techniques. The final product is obtained through a series of purification steps, including chromatography and crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced analytical techniques to ensure the quality and consistency of the final product. The production is carried out under controlled conditions to minimize contamination and maximize yield.
Chemical Reactions Analysis
Types of Reactions
Fenpropimorph-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Properties
CAS No. |
1292815-71-4 |
|---|---|
Molecular Formula |
C20H33NO |
Molecular Weight |
306.508 |
IUPAC Name |
(2S,6R)-4-[2-[(4-tert-butylphenyl)methyl]-3,3,3-trideuteriopropyl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C20H33NO/c1-15(12-21-13-16(2)22-17(3)14-21)11-18-7-9-19(10-8-18)20(4,5)6/h7-10,15-17H,11-14H2,1-6H3/t15?,16-,17+/i1D3 |
InChI Key |
RYAUSSKQMZRMAI-ZIDLVMCTSA-N |
SMILES |
CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C |
Synonyms |
(2R,6S)-rel-4-[3-[4-(1,1-Dimethylethyl)phenyl]-2-(methyl-d3)propyl]-2,6-dimethylmorpholine; cis-4-[3-[4-(1,1-Dimethylethyl)phenyl]-2-(methyl-d3)propyl]-2,6-dimethyl-_x000B_morpholine; cis-4-[3-(4-tert-Butylphenyl)-2-(methyl-d3)propyl]-2,6-dimethyl-_x000B_morphol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine](/img/structure/B588150.png)







